Methyl (R)-(+)-3-bromo-2-methylpropionate

Chiral purity analysis Optical rotation Enantiomer identity verification

Methyl (R)-(+)-3-bromo-2-methylpropionate, also referred to as (R)-(+)-3-bromoisobutyric acid methyl ester, is a chiral C5 bromoester (molecular formula C₅H₉BrO₂, MW 181.03) bearing a single stereogenic center at the C2 position. The compound combines an electrophilic primary alkyl bromide with a methyl ester functionality, enabling nucleophilic displacement, ester hydrolysis, and reduction chemistries while preserving the (R)-configuration or enabling stereospecific inversion.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 110556-33-7
Cat. No. B008339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-(+)-3-bromo-2-methylpropionate
CAS110556-33-7
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCC(CBr)C(=O)OC
InChIInChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1
InChIKeyFKWNAVCXZSQYTA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (R)-(+)-3-bromo-2-methylpropionate (CAS 110556-33-7): Chiral Bromoester Building Block for Stereospecific Pharmaceutical Synthesis


Methyl (R)-(+)-3-bromo-2-methylpropionate, also referred to as (R)-(+)-3-bromoisobutyric acid methyl ester, is a chiral C5 bromoester (molecular formula C₅H₉BrO₂, MW 181.03) bearing a single stereogenic center at the C2 position . The compound combines an electrophilic primary alkyl bromide with a methyl ester functionality, enabling nucleophilic displacement, ester hydrolysis, and reduction chemistries while preserving the (R)-configuration or enabling stereospecific inversion [1]. Its primary differentiation lies in its defined (R)-absolute configuration, verified by optical rotation ([α]20/D +16°, neat) and enantiomeric purity (ee: 99% by GLC), making it a procurement-critical chiral intermediate for pharmaceutical targets requiring specific stereochemistry .

Why Generic or Racemic 3-Bromo-2-methylpropionate Alternatives Cannot Substitute Methyl (R)-(+)-3-bromo-2-methylpropionate in Stereospecific Applications


Substituting the (R)-enantiomer with its (S)-enantiomer, the racemic mixture, or achiral analogs such as methyl 3-bromopropionate leads to stereochemical failure in downstream syntheses. The (R)-configuration at C2 is the critical determinant: in the synthesis of the somatostatin sst3 antagonist NVP-ACQ090, the (R)-bromoester undergoes SN2 nucleophilic displacement with inversion, yielding the pharmacologically required (S)-configured arylpropionic ester building block [1]. Using the (S)-enantiomer would produce the incorrect (R)-product, while racemic material would generate a 1:1 diastereomeric mixture requiring costly chiral separation [1]. Furthermore, in enantioselective alkylation studies with hydrophobic vitamin B12 derivatives, the (S)-enantiomer reacts preferentially (75% ee S-selectivity), meaning the (R)-enantiomer is the defined negative-control reference standard – substitution with racemic material destroys the calibration baseline [2]. These stereochemical requirements are absolute and cannot be remedied by adjusting stoichiometry or reaction conditions.

Quantitative Differentiation Evidence for Methyl (R)-(+)-3-bromo-2-methylpropionate vs. Comparator Compounds


QC Fingerprint: Specific Optical Rotation as an Enantiomer Identity Discriminator vs. (S)-Enantiomer

The (R)-enantiomer exhibits a specific optical rotation of [α]20/D +16° (neat), whereas the (S)-enantiomer (CAS 98190-85-3) shows [α]20/D −23° to −16° (c = 5, neat) . Both enantiomers are specified at ee: 99% by GLC, but the sign and magnitude of optical rotation provide the primary orthogonal identity test that prevents mix-ups in procurement and inventory management [1]. The neat-measurement protocol for the (R)-enantiomer enables rapid, non-destructive identity verification without requiring solution preparation.

Chiral purity analysis Optical rotation Enantiomer identity verification QC release testing

Enantioselective Alkylation Reference Standard: Calibrated Discrimination Against (S)-Enantiomer in Hydrophobic Vitamin B12 Systems

In the enantioselective alkylation of hydrophobic vitamin B12 derivatives with racemic 3-bromo-2-methylpropionic esters in methanol, the strapped hydrophobic vitamin B12 reacts preferentially with the (S)-enantiomer, achieving 75% ee S-selectivity [1]. The simple (unstrapped) hydrophobic vitamin B12 also favors the (S)-enantiomer, though with lower selectivity [1]. The (R)-enantiomer serves as the essential negative-control reference compound in this system – its defined lower reactivity establishes the baseline against which catalyst enantioselectivity is calibrated [1].

Enantioselective catalysis Vitamin B12 derivatives Reference compound Chiral alkylation

Stereospecific Building Block: (R)-Configuration Required for (S)-Product in NVP-ACQ090 Synthesis via SN2 Inversion

In the Novartis synthesis of NVP-ACQ090, a potent and selective somatostatin sst3 receptor antagonist, (R)-(+)-3-bromo-2-methylpropionate (compound 13) undergoes Pd-catalyzed Knochel-type coupling with 5-bromo-2-methoxypyridine to yield (S)-3-(6-methoxy-pyridin-3-yl)-2-methylpropionic acid methylester (compound 14) [1]. The nucleophilic displacement proceeds with inversion of configuration at C2, converting the (R)-bromoester into the (S)-arylpropionic ester – the required configuration for downstream elaboration to the drug substance [1]. The enantiomeric purity of the product was confirmed >99% ee [1]. Using the (S)-bromoester would yield the (R)-configured product, which is the incorrect enantiomer for NVP-ACQ090 [1].

Pharmaceutical intermediate Somatostatin antagonist SN2 stereochemical inversion NVP-ACQ090

Benchmark Substrate for Directed Evolution of Pseudomonas fluorescens Esterase: E = 61 Achieved via Binding-Site Mutagenesis

Methyl 3-bromo-2-methylpropionate serves as a validated model substrate for engineering the enantioselectivity of Pseudomonas fluorescens esterase (PFE) [1]. In a study by Park et al. (2005), wild-type PFE exhibited low enantioselectivity toward this substrate. Focused mutagenesis of substrate binding-site residues (Trp28, Val121, Phe198, Val225) produced mutants with up to 5-fold increased enantioselectivity, reaching E = 61 [1]. This represents a significant improvement over mutants identified by random mutagenesis of the entire enzyme, which yielded lower enantioselectivity gains [1]. The compound's commercial availability in defined (R)-configuration enables reproducible benchmarking across enzyme engineering campaigns [1].

Biocatalysis Directed evolution Esterase engineering Enantioselectivity screening

NMR Spectroscopic Fingerprint: Distinct Diastereotopic Methylene Proton Behavior vs. Chloro Analog

In a ¹H NMR and molecular modelling study, methyl 3-bromo-2-methylpropionate (1a) and the corresponding chloro compound (2a) exhibited distinct spectroscopic behavior: both compounds show no long-range coupling between the methyl and methylene protons, in contrast to the analogous dihalo compounds (e.g., methyl 2,3-dibromo-2-methylpropionate) which do exhibit such coupling [1]. This absence of long-range ⁴J coupling in the monobromo ester provides a clear NMR fingerprint that distinguishes it from dihalogenated analogs and confirms the monobrominated structure [1]. The bromo compound's distinct chemical shift pattern for the diastereotopic methylene protons also serves as a reference for configurational assignment [1].

NMR spectroscopy Diastereotopic protons Structural elucidation Halogen effect

Procurement-Driven Application Scenarios for Methyl (R)-(+)-3-bromo-2-methylpropionate (CAS 110556-33-7)


Synthesis of (S)-Configured 2-Methyl-3-arylpropionic Acid Derivatives for Somatostatin Receptor Antagonists

The (R)-bromoester is the defined starting material for preparing (S)-3-(6-methoxy-pyridin-3-yl)-2-methylpropionic acid methylester, a key side-chain intermediate in the synthesis of NVP-ACQ090, a potent somatostatin sst3 receptor antagonist [1]. The SN2 displacement with 5-bromo-2-methoxypyridine proceeds with stereochemical inversion, converting the (R)-bromoester to the required (S)-arylpropionic ester in 56% yield with >99% ee [1]. This stereospecific transformation is also generalizable to other (S)-2-methyl-3-arylpropionic acid targets of pharmaceutical relevance [1].

Reference Standard for Enantioselective Alkylation Methodology Using Vitamin B12-Derived Catalysts

In enantioselective alkylation studies with hydrophobic vitamin B12 derivatives, the (R)-enantiomer is the established reference compound against which catalyst S-selectivity is measured [1]. The strapped hydrophobic vitamin B12 achieves 75% ee in favor of the (S)-enantiomer, and the (R)-enantiomer's lower relative reactivity provides the baseline for quantifying enantioselectivity improvements in novel catalyst designs [1]. Any laboratory developing or benchmarking chiral vitamin B12 catalysts requires authentic (R)-enantiomer for reproducible calibration.

Benchmark Substrate for Directed Evolution and Rational Design of Esterase Biocatalysts

Methyl 3-bromo-2-methylpropionate is a validated model substrate for engineering enantioselective esterases, particularly Pseudomonas fluorescens esterase (PFE) [1]. Published benchmark data show that focused binding-site mutagenesis (Trp28, Val121, Phe198, Val225) increases enantioselectivity up to E = 61, a 5-fold improvement over wild-type PFE [1]. The (R)-enantiomer's commercial availability at defined enantiomeric purity (ee: 99%) enables reproducible kinetic resolution experiments and direct comparison of novel enzyme variants against this established benchmark [1].

Chiral Intermediate for Captopril and Related ACE Inhibitor Analogs

Methyl 3-bromo-2-methylpropionate (MBMP) is documented as a chiral intermediate for the synthesis of the antihypertensive drug Captopril, as well as retroviral protease inhibitors, cyclooxygenase inhibitors, and unnatural amino acids [1]. The (R)-configured ester provides the correct 2-methylpropionate stereochemistry required for these bioactive targets, and its bromo leaving group enables diverse C–C and C–heteroatom bond-forming reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (R)-(+)-3-bromo-2-methylpropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.